molecular formula C7H15B B3044151 1-Bromoheptane-7,7,7-D3 CAS No. 344253-18-5

1-Bromoheptane-7,7,7-D3

Cat. No. B3044151
CAS RN: 344253-18-5
M. Wt: 182.12 g/mol
InChI Key: LSXKDWGTSHCFPP-FIBGUPNXSA-N
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Description

1-Bromoheptane-7,7,7-D3 is an isotopically labeled version of 1-bromoheptane. It is a linear halogenated alkene and is used as an intermediate in the synthesis of organic compounds.


Molecular Structure Analysis

The molecular formula of this compound is C7H15Br . The exact molecular structure is not provided in the search results.

Scientific Research Applications

  • Synthesis and Conformational Analysis : The synthesis of 1,7-bis(4-bromophenyl)heptane-1,7-dione, a related compound, involved solid state crystal structure characterization using x-ray diffraction. Theoretical data supported by various spectral tools such as FT-IR, FT-Raman, NMR, and UV-Visible were used to correlate physical and chemical properties, including reactive properties based on frontier molecular orbital analysis and molecular dynamics simulations (Murthy et al., 2019).

  • Glutathione Depletion : Research on 1-bromoalkanes including 1-bromoheptane demonstrated their ability to deplete cellular glutathione (GSH) levels in isolated rat hepatocytes without causing cytotoxicity. This effect was directly proportional to the concentration and increasing chain length of 1-bromoalkanes, making them useful for studying the role of GSH in modulating xenobiotic cytotoxicity (Khan & O'Brien, 1991).

  • Monolayer Adsorption Studies : The formation of solid monolayers of 1-bromoheptane on the surface of graphite was confirmed using X-ray diffraction and differential scanning calorimetry. The study provided insights into monolayer structures, suggesting minimal non-covalent interaction among bromine atoms within the layers (Sun et al., 2012).

  • Thermal Properties and Molecular Connectivity : The heat capacities of 1-bromoalkanes, including 1-bromoheptane, were measured, facilitating a group additivity analysis and molecular connectivity model for halogenoalkanes. This study aids in understanding the thermal behavior of such compounds across different temperatures (Chorążewski et al., 2005).

  • Ionic Liquids and Bromination Reactions : Novel acidic ionic liquids were utilized as catalysts and solvents in the synthesis of 1,7-dibromoheptane, showcasing high yield and reusability. This approach highlights the potential of ionic liquids in facilitating efficient bromination reactions (Li et al., 2011).

Safety and Hazards

1-Bromoheptane-7,7,7-D3 is considered hazardous. It is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled .

Mechanism of Action

Target of Action

1-Bromoheptane-7,7,7-D3 is a deuterium-labeled version of 1-Bromoheptane . It’s primarily used as a tracer in organic chemistry. The primary targets of this compound are the molecules it’s tracing in the biochemical reactions.

Mode of Action

The compound interacts with its targets by being incorporated into drug molecules . This is done largely as tracers for quantitation during the drug development process . The deuterium labeling allows for the tracking of the compound and its interactions within the biochemical system.

Pharmacokinetics

The pharmacokinetics of this compound, like its biochemical interactions, would depend on the molecules it’s tracing. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromoheptane-7,7,7-D3 can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects can include changes in enzyme activity, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution can affect its activity and function, with certain cellular compartments being more susceptible to its effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, leading to localized biochemical effects .

properties

IUPAC Name

7-bromo-1,1,1-trideuterioheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXKDWGTSHCFPP-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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